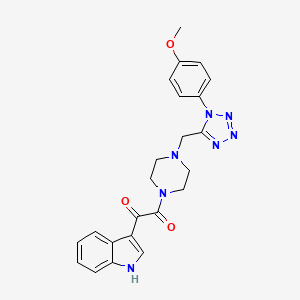

1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-33-17-8-6-16(7-9-17)30-21(25-26-27-30)15-28-10-12-29(13-11-28)23(32)22(31)19-14-24-20-5-3-2-4-18(19)20/h2-9,14,24H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKXZJJKEFNQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Recent studies have indicated that the compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Research has shown that derivatives of indole compounds, including those similar to the target compound, possess significant antimicrobial properties. For instance, tris(1H-indol-3-yl)methylium salts demonstrated high activity against both sensitive and multidrug-resistant bacteria with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL . This suggests that the indole moiety contributes positively to antimicrobial efficacy.

2. Cytotoxicity

Cytotoxicity assays performed on human fibroblast cell lines (HPF-hTERT) revealed varying degrees of cytotoxic effects among different derivatives. The tested compounds showed a range of cytotoxicity levels, indicating that modifications in structure can lead to significant changes in biological activity . The prototype compound's cytotoxicity was notably lower than traditional chemotherapeutic agents, suggesting potential for therapeutic applications with reduced side effects.

The mechanism by which these compounds exert their effects often involves interaction with microbial membranes or specific cellular targets. For instance, the ability of indolylmethylium salts to form pores in microbial membranes enhances their penetration and effectiveness against pathogens .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of an indole-based derivative against various bacterial strains, including resistant strains. The results indicated that the compound effectively inhibited growth in several strains, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, derivatives were tested against cancer cell lines. The findings demonstrated that certain structural modifications led to enhanced cytotoxic effects compared to standard treatments like doxorubicin, suggesting a promising avenue for cancer therapy.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and biological activities of analogous compounds:

Key Observations

Piperazine vs. Piperidine Linkers :

- Piperazine derivatives (e.g., allyl-piperazine in ) generally exhibit enhanced solubility compared to piperidine-based analogs (e.g., ), which may improve bioavailability in the target compound.

Dione vs. Single Ketone: The ethane-1,2-dione moiety introduces two electrophilic ketones, which may improve covalent binding to cysteine or lysine residues in target proteins compared to mono-ketone analogs (e.g., ).

Indole vs.

Hypothetical Activity Profile

While direct data on the target compound’s bioactivity is unavailable, structural analogs suggest:

- Antimicrobial Potential: The piperazine-tetrazole scaffold in shows MIC values comparable to ciprofloxacin. The indole group may enhance Gram-positive bacterial targeting.

- Enzyme Inhibition : The dione group could mimic ATP-binding motifs, suggesting kinase or protease inhibitory activity, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.